![molecular formula C16H27N5O4Si B14799944 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B14799944.png)
2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol
Description
This compound is a modified nucleoside derivative characterized by:
- Adenine base: The 6-aminopurin-9-yl group serves as the nucleobase, analogous to adenosine.
- Oxolane (sugar) modifications:
- A tert-butyl(dimethyl)silyl (TBDMS) protecting group at the 4'-oxygen position.
- A hydroxymethyl group at the 5'-position.
- Molecular significance: The TBDMS group enhances lipophilicity, improving membrane permeability and protecting the molecule from enzymatic degradation during synthesis or biological applications .
This compound is primarily used as an intermediate in oligonucleotide synthesis, where silyl groups are employed to protect reactive hydroxyl groups during phosphoramidite chemistry .
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)25-12-9(6-22)24-15(11(12)23)21-8-20-10-13(17)18-7-19-14(10)21/h7-9,11-12,15,22-23H,6H2,1-5H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPARFARLOLAARR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol typically involves multiple steps:
Protection of the hydroxyl group: The hydroxyl group on the ribose sugar is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Glycosylation: The protected ribose is then glycosylated with adenine using a glycosyl donor like 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
Deprotection: The final step involves the removal of the acetyl protecting groups under acidic conditions to yield the desired compound.
Chemical Reactions Analysis
2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like Jones reagent.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of nucleoside analogs and other biologically active compounds.
Biology: It serves as a building block for the synthesis of modified nucleotides used in DNA and RNA research.
Medicine: The compound is used in the development of antiviral and anticancer drugs.
Industry: It is employed in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(6-Aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol involves its incorporation into nucleic acids. The compound targets enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and cancer cell proliferation. The tert-butyl(dimethyl)silyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- TBDMS vs. DMT groups : While the target compound uses TBDMS for hydroxyl protection, highlights dimethoxytrityl (DMT) groups, which are bulkier and used in DNA synthesizers for temporary protection .
- Halogen substitutions : Cladribine and clofarabine incorporate chlorine/fluorine at the 2-position of adenine, enhancing their resistance to deamination and therapeutic efficacy in leukemia .
- Sugar modifications : Cordycepin lacks the 3'-hydroxyl group, limiting its incorporation into RNA/DNA but conferring antitumor activity via chain termination .
Target Compound :
- Primarily a synthetic intermediate in oligonucleotide production.
- The TBDMS group improves stability during chemical synthesis but requires removal (e.g., via fluoride ions) for biological activity .
Cordycepin :
- Exhibits antitumor activity by inhibiting RNA synthesis and inducing oxidative DNA damage in lung cancer cells (A549, NCI-H460) .
- Synergizes with X-rays to enhance radiation lethality .
Cladribine/Clofarabine/Fludarabine :
- Antimetabolites used in hematologic malignancies.
- Clofarabine’s 2'-fluoro substitution increases bioavailability and resistance to phosphorolytic cleavage compared to cladribine .
DMT-dA ():
- A protected deoxyadenosine derivative critical for automated DNA synthesis. The DMT group is acid-labile, enabling stepwise oligonucleotide assembly .
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